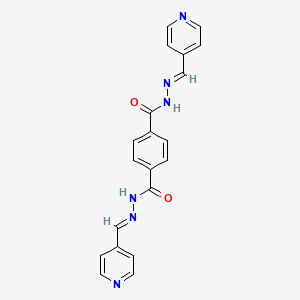

![molecular formula C13H12N6OS B5580300 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine](/img/structure/B5580300.png)

2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine is a useful research compound. Its molecular formula is C13H12N6OS and its molecular weight is 300.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 300.07933020 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis Techniques : This compound is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as well as in the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).

Antioxidant Activity

- Antioxidant Properties : Research has shown that derivatives of this compound exhibit significant antioxidant activity. The radical scavenging activities have been observed in various derivatives, especially when electron-donating substituents are present (Kotaiah et al., 2012).

Fluorescence and Spectral Characteristics

- Fluorescent Compounds Synthesis : The compound is used in the creation of novel fluorescent compounds. It has shown intense blue to yellow-green fluorescence in various solutions, indicating its potential in fluorescence-based applications (Ho & Yao, 2009).

Antimicrobial Activity

- Antimicrobial Effects : Several studies have demonstrated the antimicrobial properties of derivatives of this compound. For example, some synthesized derivatives have shown moderate to outstanding antimicrobial activity against a range of bacteria and fungi (El-sayed et al., 2017).

Nonlinear Optical Properties

- Optical Applications : Research has explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, which include compounds similar to the one . These studies are significant for their potential applications in the fields of medicine and nonlinear optics (Hussain et al., 2020).

Anticancer Activity

- Potential in Cancer Treatment : Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. The studies indicate moderate cytotoxicity in breast cancer cell lines, suggesting potential use in cancer treatment (Redda & Gangapuram, 2007).

Anti-Inflammatory Properties

- Anti-Inflammatory Effects : Compounds derived from this chemical have been tested for their anti-inflammatory activities. Some derivatives have shown moderate activity in this regard, indicating potential therapeutic applications (Tozkoparan et al., 1999).

Mechanism of Action

Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .

Future Directions

Properties

IUPAC Name |

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS/c14-9-6-10(15)17-13(16-9)21-7-11-18-12(19-20-11)8-4-2-1-3-5-8/h1-6H,7H2,(H4,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMRZCLBZGNIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=N3)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5580230.png)

![ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5580234.png)

![3-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5580240.png)

![(3aS,6aS)-5-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5580249.png)

![N'-benzylidene-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5580253.png)

![2-{[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}-N,N-diethylacetamide](/img/structure/B5580257.png)

![2-isopropyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5580258.png)

![2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5580269.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5580279.png)

![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5580297.png)